

spectroscopic comparison of different substituted propanoic acid derivatives

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Compound of Interest

Compound Name:	3-Amino-3-(2,5-dimethylphenyl)propanoic acid
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A Spectroscopic Comparison of Substituted Propanoic Acid Derivatives

This guide provides a detailed spectroscopic comparison of several substituted propanoic acid derivatives, offering valuable data for researchers, scientists, and professionals in drug development. By examining the ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this document highlights the structural effects of different substituents on the spectroscopic properties of the propanoic acid backbone.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for propanoic acid and its selected derivatives. These values are crucial for substance identification, structural elucidation, and understanding the electronic effects of substituent groups.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Name	Structure	-COOH	α-H	β-H	Other Protons	Solvent
Propanoic Acid	CH ₃ CH ₂ COOH	~11.7 (s, 1H)	2.36 (q, 2H)	1.15 (t, 3H)	-	CDCl ₃
2-Chloropropanoic Acid	CH ₃ CHClCOOH	~11.5 (s, 1H)	4.43 (q, 1H)	1.75 (d, 3H)	-	CDCl ₃
3-Hydroxypropanoic Acid	HOCH ₂ CH ₂ COOH	~11.0 (s, 1H)	2.59 (t, 2H)	3.79 (t, 2H)	-OH (broad)	D ₂ O[1]
2-Aminopropanoic Acid (Alanine)	CH ₃ CH(NH ₂) ₂ COOH	~11.0 (s, 1H)	~3.7 (q, 1H)	~1.4 (d, 3H)	-NH ₂ (broad)	D ₂ O
2-Bromopropanoic Acid	CH ₃ CHBrCOOH	~10.9 (s, 1H)	4.45 (q, 1H)	1.90 (d, 3H)	-	CDCl ₃

s = singlet, d = doublet, t = triplet, q = quartet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Name	Structure	-COOH Carbon	α -Carbon	β -Carbon
Propanoic Acid	<chem>CH3CH2COOH</chem>	~180.9	~27.6	~9.2
2-Chloropropanoic Acid	<chem>CH3CH(Cl)COOH</chem>	~174.4	~53.5	~21.7
3-Hydroxypropanoic Acid	<chem>HOCH2CH2COOH</chem>	177.2	37.6	58.1[1]
2-Aminopropanoic Acid (Alanine)	<chem>CH3CH(NH2)COOH</chem>	~175.0	~50.0	~16.0
2-Bromopropanoic Acid	<chem>CH3CHBrCOOH</chem>	~173.0	~41.0	~22.0

Table 3: Key Infrared (IR) Absorption Frequencies (cm^{-1})

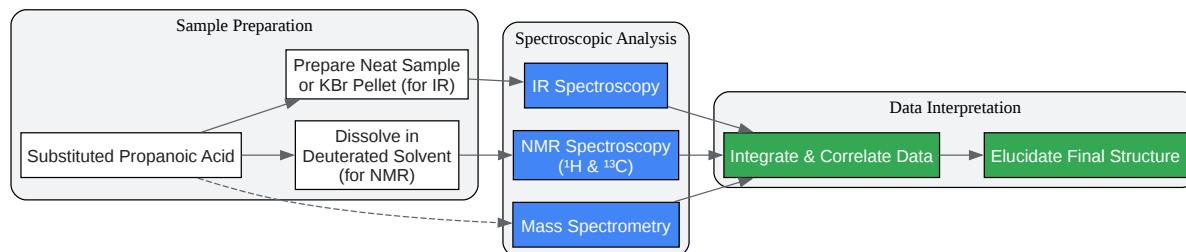
Compound Name	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carbonyl)	C-O Stretch	Other Key Bands
Propanoic Acid	3300-2500 (broad) ^[2]	~1710 (strong) ^[2]	1320-1210 ^[3]	C-H: ~2950-2870 ^[2]
2-Chloropropanoic Acid	3300-2500 (broad)	~1720 (strong)	1310-1200	C-Cl: ~800-600
3-Hydroxypropanoic Acid	3300-2500 (broad)	~1715 (strong)	1320-1210	O-H (alcohol): ~3400 (broad)
2-Aminopropanoic Acid (Alanine)	3300-2500 (broad)	~1710 (strong)	1320-1210	N-H stretch: ~3400-3250
2-Bromopropanoic Acid	3300-2500 (broad)	~1718 (strong)	1315-1205	C-Br: ~690-550

Table 4: Mass Spectrometry Data (m/z)

Compound Name	Molecular Formula	Molecular Weight	Molecular Ion (M ⁺) Peak	Key Fragment Ions
Propanoic Acid	C ₃ H ₆ O ₂	74.08	74[4]	45 (-COOH), 29 (CH ₃ CH ₂ -)
2-Chloropropanoic Acid	C ₃ H ₅ ClO ₂	108.52	108/110 (³⁵ Cl/ ³⁷ Cl isotopes)	73 (-Cl), 63, 45 (-COOH)
3-Hydroxypropanoic Acid	C ₃ H ₆ O ₃	90.08[1]	90	73 (-OH), 45 (-COOH)
2-Aminopropanoic Acid (Alanine)	C ₃ H ₇ NO ₂	89.09[5]	89	44 (decarboxylation), 45 (-COOH)
2-Bromopropanoic Acid	C ₃ H ₅ BrO ₂	152.97[6]	152/154 (⁷⁹ Br/ ⁸¹ Br isotopes)[7]	73 (-Br), 45 (-COOH)

Visualizing the Process and Relationships

Diagrams created using Graphviz help to visualize both the experimental process and the underlying chemical principles.

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Caption: General workflow for the spectroscopic analysis of propanoic acid derivatives.

Effect of α -Substituent Electronegativity on α -Proton Chemical Shift (¹ H NMR)	Substituent (X) at α -position (X-CH(R)-COOH)	H	NH ₂	Br	Cl
	Pauling Electronegativity	2.20	3.04	2.96	3.16
	α -Proton Chemical Shift (δ , ppm)	-2.4	-3.7	-4.45	-4.43

Increasing Electronegativity \rightarrow Increased Deshielding \rightarrow Higher Chemical Shift (Downfield)

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Caption: Relationship between substituent electronegativity and ¹H NMR chemical shift.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of the analyte for ^1H NMR or 50-100 mg for ^{13}C NMR.[8]
 - Transfer the sample to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).[9]
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
 - If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[10]
 - Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune the probe to the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard pulse sequences. For ^{13}C , a greater number of scans is typically required due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, spreading the liquid into a thin, uniform film.
 - Mount the plates in the spectrometer's sample holder.
- Sample Preparation (KBr Pellet for Solids):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the fine powder to a pellet press.
 - Apply pressure to form a thin, transparent pellet.
 - Place the pellet in the spectrometer's sample holder.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Place the prepared sample in the instrument.
 - Acquire the sample spectrum over the typical range of 4000-400 cm^{-1} . The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[\[11\]](#)

- For volatile compounds like many propanoic acid derivatives, GC-MS with Electron Ionization (EI) is common.
- In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[12]
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).[14]
- Detection:
 - An electron multiplier or other detector measures the abundance of ions at each m/z value.[14]
 - The resulting data is plotted as a mass spectrum, showing relative ion abundance versus m/z. The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%. [14]

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